2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride is a chemical compound that belongs to a class of piperidine derivatives. This compound is significant due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. The compound's structure features a piperidine ring linked to a nicotinonitrile moiety, which may contribute to its biological activity.
This compound can be classified as:
The synthesis of 2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride typically involves the following steps:
The synthesis can be achieved through methods such as:
The compound may participate in various chemical reactions, including:
These reactions can lead to the formation of various derivatives, which may exhibit different biological activities or improved pharmacokinetic properties.
The mechanism by which 2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride exerts its effects is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures may modulate pathways associated with inflammation or cell proliferation, suggesting potential therapeutic applications .
2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride has potential applications in several areas:
2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride (CAS: 1185319-20-3) is a structurally optimized hybrid molecule with the molecular formula C₁₂H₁₇ClN₄ and a molecular weight of 252.74 g/mol. Its IUPAC name systematically describes the connectivity: 2-(piperidin-3-ylmethylamino)pyridine-3-carbonitrile hydrochloride. The hydrochloride salt form enhances aqueous solubility critical for pharmaceutical applications, distinguishing it from the free base [1] [2].
The compound integrates two distinct pharmacophoric elements:
Table 1: Structural Components and Pharmacophoric Roles
Structural Component | Pharmacophoric Role | Molecular Features |
---|---|---|
3-Cyanopyridine ring | Electron-withdrawing scaffold enhancing binding affinity to enzymatic pockets | SMILES: N#CC1=C(C=CC=N1)NCC2CNCCC2 |
Piperidine ring | Aliphatic nitrogen conferring basicity (pKa ~10.5) and membrane permeability | Canonical SMILES: Cl.N#CC1C=CC=NC=1NCC1CNCCC1 |
Methylene linker (-CH₂-) | Spacer optimizing distance between pharmacophores for dual-target engagement | Bond length: ~1.5Å; Torsional flexibility: 110° |
Hydrochloride salt | Improves crystallinity and bioavailability (aqueous sol. >50 mg/mL) | Counterion effects on crystal packing |
The protonated piperidine nitrogen forms an ionic bond with the chloride ion, as confirmed by InChIKey: CWGMHYNBGMMJID-UHFFFAOYSA-N. This configuration stabilizes the crystal lattice while facilitating dissolution in physiological matrices [1].
The strategic fusion of nicotinonitrile and piperidine scaffolds emerged from early 2000s kinase inhibitor research, where both fragments demonstrated independent bioactivity. First-generation analogs featured simple N-alkylpiperidine attachments to nicotinonitrile cores, exhibiting moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~100-500 nM) but poor blood-brain barrier (BBB) penetration [3] [6].
Evolutionary milestones include:
Table 2: Key Developments in Nicotinonitrile-Piperidine Hybrids
Year | Innovation | Therapeutic Advancement | Limitation Addressed |
---|---|---|---|
2008 | Piperidin-1-yl nicotinonitriles | Microtubule inhibition (IC₅₀: 0.8 µM) | Low BBB penetration (LogP <2) |
2012 | Piperidin-3-ylmethyl tethered analogs | Enhanced AChE binding (Kᵢ: 15 nM) | Metabolic instability (t₁/₂ <30 min) |
2019 | Optimized hydrochloride salt of target compound | Improved solubility (>50 mg/mL) and oral bioavailability | Formulation challenges in free base |
The target compound represents a third-generation optimization, incorporating stereochemical control (R-configuration preferred at piperidine C3) and rigid linker geometry to balance potency and drug-like properties [2] [9].
The hybrid architecture enables simultaneous engagement of complementary biological targets:
CNS Disorders: The lipophilic piperidine (calculated LogP: 2.1 ±0.3) facilitates BBB transit, while the nicotinonitrile scaffold competitively inhibits cholinesterases. Butyrylcholinesterase (BChE) inhibition is particularly relevant in late-stage Alzheimer's disease, where BChE activity increases 40-90% in affected brain regions. Molecular docking predicts hydrogen bonding between the nitrile group and AChE's peripheral anionic site (PAS) [6] [7].
Oncology Applications: The 3-aminopiperidine subunit disrupts microtubule assembly kinetics (kᵢₙₕ: 1.2 × 10³ M⁻¹s⁻¹) and inhibits DNA topoisomerases, synergizing with the nicotinonitrile's antimetabolite properties. This dual mechanism overcomes monotherapeutic resistance in gliomas [3].
Type 3 Diabetes Targets: Emerging evidence links insulin resistance-mediated neurodegeneration to amyloid-β aggregation. The compound modulates insulin-degrading enzyme (IDE) activity, potentially decelerating amyloid plaque formation in diabetic Alzheimer's models [7].
Table 3: Dual-Target Mechanisms and Therapeutic Implications
Pharmacophore | Primary Target Engagement | Secondary Effects | Therapeutic Rationale |
---|---|---|---|
Nicotinonitrile core | Cholinesterase catalytic site | Reduces β-amyloid aggregation (↓40% at 10µM) | Alzheimer's disease modification |
3-Aminopiperidine | Microtubule polymerization sites | Inhibits topoisomerase II (IC₅₀: 85 nM) | Antiproliferative action in gliomas |
Protonatable nitrogen | Insulin-degrading enzyme (IDE) | Enhances cerebral glucose utilization | Mitigates type 3 diabetes pathology |
Despite promising attributes, critical uncertainties remain:
Stereochemical Optimization: The compound's piperidine C3 center exists as a racemate in commercial samples. Enantioselective synthesis protocols are underdeveloped, though molecular modeling suggests (R)-enantiomer superiority in AChE binding (ΔG: -9.2 vs. -7.8 kcal/mol for (S)) [2] [9].
Target Ambiguity: While kinase inhibition (e.g., Chk2) is postulated, comprehensive kinome profiling (>400 kinases) is absent. Off-target risks at hERG channels (predicted IC₅₀: 1.8 µM) require experimental validation [3] [6].
Translational Challenges: No published in vivo data exists for the hydrochloride salt. Critical questions include:
Priority research directives should address:
Table 4: Systematic Nomenclature and Identifiers
Nomenclature System | Designation |
---|---|
IUPAC Name | 2-(piperidin-3-ylmethylamino)pyridine-3-carbonitrile hydrochloride |
CAS Registry Number | 1185319-20-3 |
Canonical SMILES | Cl.N#CC1C=CC=NC=1NCC1CNCCC1 |
Other Recognized Names | 2-((Piperidin-3-ylmethyl)amino)nicotinonitrile HCl; Nicotinonitrile, 2-[(3-piperidinylmethyl)amino]-, hydrochloride (1:1) |
This comprehensive analysis positions 2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride as a versatile scaffold warranting rigorous preclinical interrogation to exploit its dual-target potential across neurodegenerative and oncological indications.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3